molecular formula C11H22O2 B14461797 4-Hydroxyundecan-2-one CAS No. 65899-18-5

4-Hydroxyundecan-2-one

Cat. No.: B14461797
CAS No.: 65899-18-5
M. Wt: 186.29 g/mol
InChI Key: KLKLCNBOUOUUHB-UHFFFAOYSA-N
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Description

4-Hydroxyundecan-2-one is an organic compound belonging to the class of beta-hydroxy ketones These compounds are characterized by the presence of a hydroxyl group attached to the beta-carbon atom relative to the carbonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxyundecan-2-one can be achieved through various methods. One common approach involves the aldol condensation reaction between an aldehyde and a ketone, followed by selective reduction. The reaction typically requires a base catalyst such as sodium hydroxide or potassium hydroxide, and the reaction is carried out under controlled temperature conditions to ensure the desired product is obtained.

Industrial Production Methods: In industrial settings, the production of this compound may involve the use of high-performance liquid chromatography (HPLC) for purification. The large-scale synthesis often employs continuous flow reactors to maintain consistent reaction conditions and improve yield.

Chemical Reactions Analysis

Types of Reactions: 4-Hydroxyundecan-2-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of a diketone.

    Reduction: The carbonyl group can be reduced to form a secondary alcohol.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as halides or amines can be used under basic or acidic conditions.

Major Products Formed:

    Oxidation: Formation of diketones.

    Reduction: Formation of secondary alcohols.

    Substitution: Formation of substituted beta-hydroxy ketones.

Scientific Research Applications

4-Hydroxyundecan-2-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Hydroxyundecan-2-one involves its interaction with specific molecular targets. In biological systems, it acts as a quorum sensing signal molecule, regulating gene expression and colony morphology in bacteria such as Vibrio parahaemolyticus . The compound binds to receptor proteins, triggering a cascade of molecular events that influence cellular behavior.

Comparison with Similar Compounds

Uniqueness: 4-Hydroxyundecan-2-one is unique due to its specific carbon chain length and the position of the hydroxyl and carbonyl groups. This structural arrangement imparts distinct chemical reactivity and biological activity, making it valuable for specific applications in research and industry.

Properties

CAS No.

65899-18-5

Molecular Formula

C11H22O2

Molecular Weight

186.29 g/mol

IUPAC Name

4-hydroxyundecan-2-one

InChI

InChI=1S/C11H22O2/c1-3-4-5-6-7-8-11(13)9-10(2)12/h11,13H,3-9H2,1-2H3

InChI Key

KLKLCNBOUOUUHB-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC(CC(=O)C)O

Origin of Product

United States

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